An In-depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2)
An In-depth Technical Guide to N-(2-Ethoxyethyl)-2-nitroaniline (CAS 95893-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is an aromatic organic compound featuring a 2-nitroaniline core substituted with an ethoxyethyl group on the amine. While specific research on this compound is limited, its structural motifs—a nitro-aromatic system and a secondary amine—make it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The nitro group can serve as a precursor to an amino group, enabling the construction of various heterocyclic systems, while the ethoxyethyl chain can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of its known and predicted properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of N-(2-Ethoxyethyl)-2-nitroaniline.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂O₃ | Calculated |
| Molecular Weight | 210.23 g/mol | Calculated |
| Melting Point | 70 - 73 °C[1] | Experimental |
| Boiling Point | 284 °C[1] | Experimental |
| Appearance | Orange solid (predicted) | Based on 2-nitroaniline analogs |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone (predicted). | General solubility of similar organic compounds |
| logP (Octanol/Water Partition Coefficient) | 1.85[1] | Experimental |
Synthesis
The synthesis of N-(2-Ethoxyethyl)-2-nitroaniline can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method involves the reaction of a halo-nitroaromatic compound with an amine. In this case, 2-chloronitrobenzene is reacted with 2-ethoxyethanamine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the N-alkylation of nitroanilines.
Materials:
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2-Chloronitrobenzene (1.0 eq)
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2-Ethoxyethanamine (1.2 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 eq), 2-ethoxyethanamine (1.2 eq), and potassium carbonate (2.0 eq).
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Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2-Ethoxyethyl)-2-nitroaniline.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H (ortho to NO₂) |
| ~7.4 | t | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~6.7 | t | 1H | Ar-H |
| ~3.7 | t | 2H | -NH-CH₂ -CH₂-O- |
| ~3.6 | q | 2H | -O-CH₂ -CH₃ |
| ~3.5 | t | 2H | -CH₂-O-CH₂- |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~146 | Ar-C (C-NH) |
| ~136 | Ar-C (C-NO₂) |
| ~133 | Ar-CH |
| ~126 | Ar-CH |
| ~115 | Ar-CH |
| ~114 | Ar-CH |
| ~69 | -O-C H₂-CH₃ |
| ~66 | -NH-CH₂-C H₂-O- |
| ~43 | -NH-C H₂-CH₂-O- |
| ~15 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1620 | N-H bend |
| ~1580, 1470 | Aromatic C=C stretch |
| ~1520 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| ~1250 | C-N stretch |
| ~1120 | C-O-C stretch |
Mass Spectrometry (Predicted)
| m/z | Assignment |
| 210 | [M]⁺ (Molecular ion) |
| 193 | [M - OH]⁺ |
| 180 | [M - CH₂O]⁺ |
| 164 | [M - NO₂]⁺ |
| 136 | [M - C₂H₅O-CH₂CH₂]⁺ |
Reactivity and Potential Applications
The chemical reactivity of N-(2-Ethoxyethyl)-2-nitroaniline is dictated by its three main functional groups: the nitro group, the secondary amine, and the aromatic ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, Sn/HCl, or Na₂S₂O₄. This transformation is fundamental in the synthesis of ortho-phenylenediamines, which are key precursors to a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines.
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Reactions of the Secondary Amine: The secondary amine can undergo N-alkylation, N-acylation, and other standard amine reactions. The lone pair on the nitrogen is delocalized into the aromatic ring, making it less basic and nucleophilic than an aliphatic amine.
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Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The overall effect on electrophilic aromatic substitution will be a complex interplay of these competing influences.
Application in the Synthesis of Benzimidazole Derivatives
A significant potential application of N-(2-Ethoxyethyl)-2-nitroaniline is in the synthesis of substituted benzimidazoles. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis would involve the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.
Caption: Proposed pathway for the synthesis of benzimidazoles.
Safety and Handling
N-(2-Ethoxyethyl)-2-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.[1]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
N-(2-Ethoxyethyl)-2-nitroaniline, while not extensively studied, represents a promising building block for organic synthesis. Its combination of a reactive nitro group and a modifiable secondary amine side chain offers a versatile platform for the creation of more complex molecules, particularly heterocyclic systems of medicinal interest. The proposed synthetic route and predicted properties in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their work. Further experimental validation of its properties and reactivity is warranted to fully unlock its synthetic utility.
